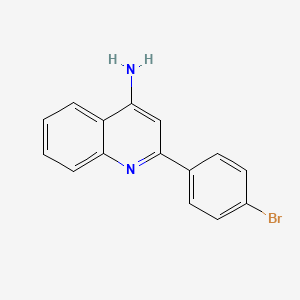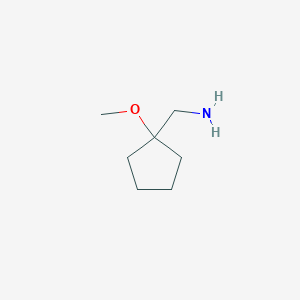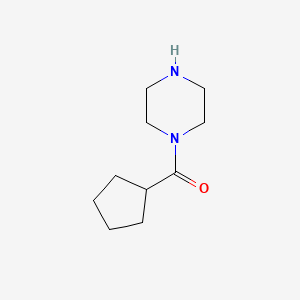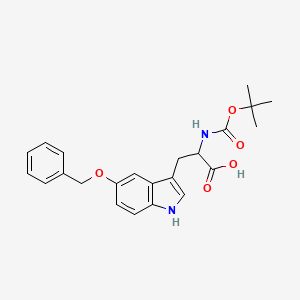
4,6-二甲基嘧啶-5-胺
描述
4,6-Dimethylpyrimidin-5-amine is a chemical compound with the CAS Number: 90856-77-2 and a molecular weight of 123.16 . It is a solid substance at room temperature .
Molecular Structure Analysis
The linear formula for 4,6-Dimethylpyrimidin-5-amine is C6H9N3 . The structure-activity relationship on the FGFR4 inhibitory activity of the new compounds was elucidated by an intensive molecular docking study .Physical And Chemical Properties Analysis
4,6-Dimethylpyrimidin-5-amine is a solid substance at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .科学研究应用
抗真菌应用
4,6-二甲基嘧啶-5-胺衍生物在抗真菌应用中显示出有希望的结果。Jafar等人(2017年)的研究表明,某些4,6-二甲基嘧啶-5-胺衍生物对曲霉和黑曲霉等真菌的抗真菌效果显著。这些衍生物经过合成并进行生物活性测试,显示出作为抗真菌剂的潜力(Jafar et al., 2017)。
分子识别和结晶
4,6-二甲基嘧啶-5-胺研究的另一个方面是分子识别和结晶过程。Rajam等人(2017年)探索了4-氨基-5-氯-2,6-二甲基嘧啶与5-氯-2-羟基苯甲酸的结晶过程,揭示了阳离子互变异构和分子结构的见解(Rajam et al., 2017)。
嘧啶衍生物的合成
涉及4,6-二甲基嘧啶-5-胺的嘧啶衍生物的化学合成是研究的另一个关键领域。Hamama等人(2012年)报道了使用6-氨基-1,3-二甲基嘧啶-2,4(1H,3H)-二酮合成取代的嘧啶并[4,5-d]嘧啶-2,4-二酮。这些发现有助于理解嘧啶衍生物的合成及其潜在应用(Hamama et al., 2012)。
抗肿瘤/抗癌活性
在肿瘤学领域,由4,6-二甲基嘧啶-5-胺衍生的新型O-曼尼希碱基的3,4-二芳基-3,4-二氢嘧啶-2(1H)-酮已被研究,用于评估其潜在的抗肿瘤和抗癌活性。Venkateshwarlu等人(2014年)合成并评估了这些化合物,鉴定出一种特定化合物在体外和体内显示出相对有效性(Venkateshwarlu et al., 2014)。
抗菌和抗微生物特性
4,6-二甲基嘧啶-5-胺衍生物还表现出抗菌和抗微生物特性。Deohate和Palaspagar(2020年)使用微波辐射合成了嘧啶连接的吡唑杂环化合物,并评估了它们的杀虫和抗微生物潜力,为这些化合物在害虫控制和抗微生物治疗中的应用提供了新的见解(Deohate & Palaspagar, 2020)。
作用机制
Target of Action
The primary target of 4,6-Dimethylpyrimidin-5-amine is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a protein that plays a crucial role in cell division and regulation of cell growth and maturation .
Mode of Action
4,6-Dimethylpyrimidin-5-amine interacts with FGFR4 by inhibiting its activity . This inhibition is achieved through a process known as molecular docking, which involves the compound binding to the active site of FGFR4, thereby preventing it from carrying out its normal function .
Biochemical Pathways
The inhibition of FGFR4 affects various biochemical pathways. Most notably, it impacts the pathways involved in cell proliferation and differentiation . The downstream effects of this inhibition include a decrease in cell division and growth, particularly in hepatocellular carcinoma (HCC) cell lines .
Pharmacokinetics
The compound’s ability to inhibit fgfr4 suggests it has sufficient bioavailability to interact with its target .
Result of Action
The result of 4,6-Dimethylpyrimidin-5-amine’s action is a strong anti-proliferative activity against Hep3B, an HCC cell line . This means that the compound effectively reduces the growth and division of these cancer cells . In vivo studies have shown that the anti-tumor activity of this compound against Hep3B-xenografted tumors is similar to that of the positive control, BLU9931 .
Action Environment
The action of 4,6-Dimethylpyrimidin-5-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can impact its ability to interact with its target .
安全和危害
未来方向
The compound and its derivatives have potential implications in various fields of research and industry. Specifically, its derivatives have been used in the design and synthesis of FGFR4 inhibitors, showing promising results in blocking HCC tumor growth . This suggests potential future directions in the development of new pharmaceutical drugs.
生化分析
Biochemical Properties
4,6-Dimethylpyrimidin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a selective inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is crucial in cell signaling pathways . The interaction between 4,6-Dimethylpyrimidin-5-amine and FGFR4 involves binding to the receptor’s active site, thereby inhibiting its activity and affecting downstream signaling pathways . Additionally, 4,6-Dimethylpyrimidin-5-amine can act as a Bronsted base, accepting a hydron from donor molecules .
Cellular Effects
4,6-Dimethylpyrimidin-5-amine influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to exhibit anti-proliferative activity against hepatocellular carcinoma cell lines by inhibiting FGFR4 . This inhibition leads to reduced cell proliferation and tumor growth. Furthermore, 4,6-Dimethylpyrimidin-5-amine affects gene expression by modulating the activity of transcription factors and other regulatory proteins involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4,6-Dimethylpyrimidin-5-amine involves its interaction with specific biomolecules and enzymes. As a nucleophile, 4,6-Dimethylpyrimidin-5-amine can be deprotonated, forming a conjugate base stabilized by resonance . This property allows it to participate in various biochemical reactions, including enzyme inhibition and activation. The compound’s ability to inhibit FGFR4 is a key aspect of its molecular mechanism, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dimethylpyrimidin-5-amine can change over time. Studies have shown that the compound exhibits good stability under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the experimental setup. For instance, prolonged exposure to 4,6-Dimethylpyrimidin-5-amine may lead to changes in cell viability and function, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of 4,6-Dimethylpyrimidin-5-amine in animal models vary with different dosages. At lower doses, the compound has been shown to inhibit tumor growth effectively without causing significant toxicity . At higher doses, 4,6-Dimethylpyrimidin-5-amine may exhibit toxic effects, including adverse impacts on liver and kidney function . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4,6-Dimethylpyrimidin-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic pathways include its conversion to various metabolites, which can affect metabolic flux and metabolite levels. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of 4,6-Dimethylpyrimidin-5-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, 4,6-Dimethylpyrimidin-5-amine may be transported into cells via active transport mechanisms, where it can exert its biochemical effects .
Subcellular Localization
4,6-Dimethylpyrimidin-5-amine exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
属性
IUPAC Name |
4,6-dimethylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-6(7)5(2)9-3-8-4/h3H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUHTTJGQKIBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575089 | |
| Record name | 4,6-Dimethylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90856-77-2 | |
| Record name | 4,6-Dimethylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



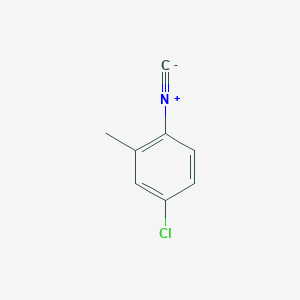
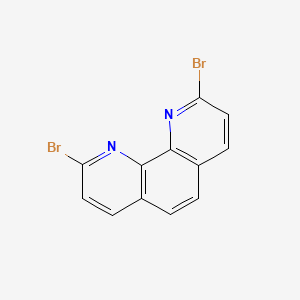

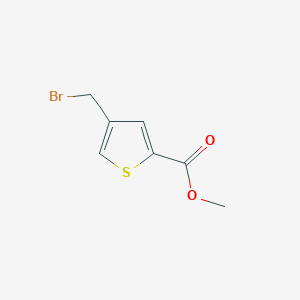

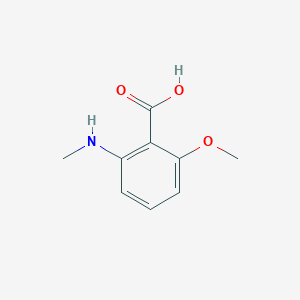
![4-[(3-Fluorophenyl)methylidene]piperidine](/img/structure/B1368927.png)
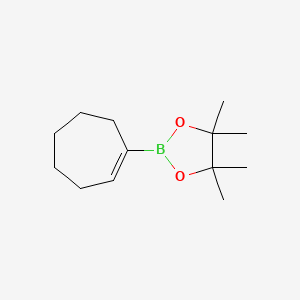
![Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate](/img/structure/B1368930.png)
